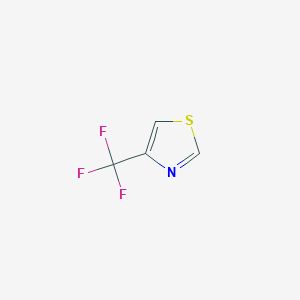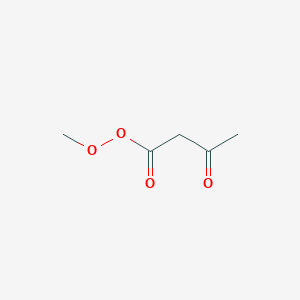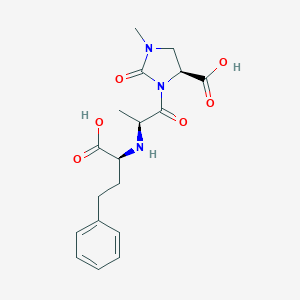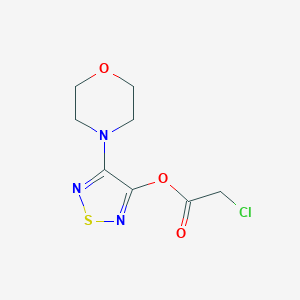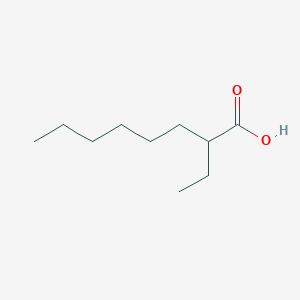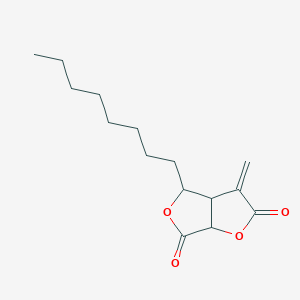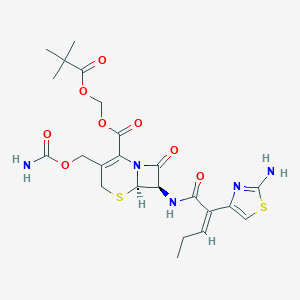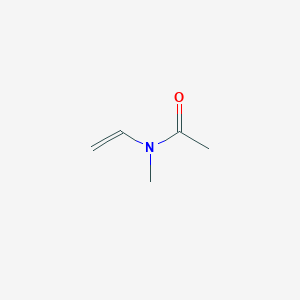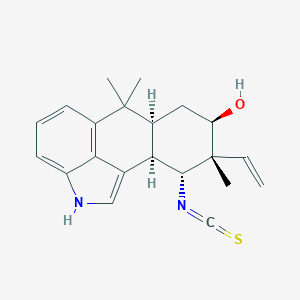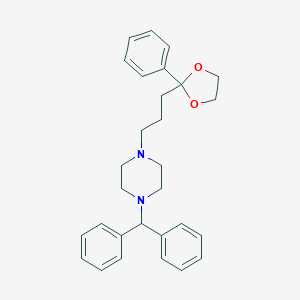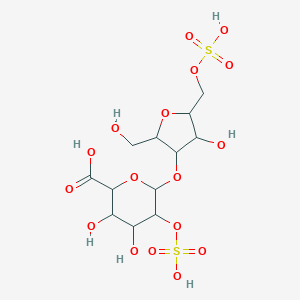
N-(4-氯-2-甲氧基苯基)-2,2-二甲基丙酰胺
概览
描述
Synthesis Analysis
The synthesis of compounds similar to N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide often involves multiple steps, including reactions with specific reagents under controlled conditions. For example, one study detailed the synthesis of a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride (Huang Ming-zhi et al., 2005). Such methodologies could be adapted for the synthesis of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide, highlighting the importance of precise reagent selection and reaction conditions.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry, bonding patterns, and crystal packing. For instance, a related compound's structure was elucidated, revealing significant details like bond lengths, angles, and dihedral angles, which are essential for predicting the chemical behavior of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide (Bai et al., 2012).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide involves studying its reactivity under various conditions. This includes its behavior in synthetic transformations, stability, and interaction with other molecules. Research on similar compounds provides valuable insights into potential reactions, such as condensation, hydrolysis, and substitution, which could apply to N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide (V. Moskvina et al., 2015).
Physical Properties Analysis
The physical properties of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide, such as melting point, boiling point, solubility, and density, are fundamental characteristics that determine its applicability in various domains. Analyzing related compounds provides a basis for estimating these properties, guiding practical handling and application scenarios (P. A. Ajibade et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different functional groups, and stability under various environmental conditions, are critical for comprehensively understanding N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide. Studies on structurally similar compounds can provide insights into reactive sites, susceptibility to hydrolysis, oxidation, and other chemical transformations (J. Robinson, 1954).
科研应用
与N-(4-氯-2-甲氧基苯基)-2,2-二甲基丙酰胺相关的化合物,命名为N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺(6h),已被确认为潜在的抗癌剂。它表现出高血脑屏障透过性和强效的凋亡诱导(Sirisoma et al., 2009)。
已合成N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-噁二唑-2-基硫)丁酰胺的新衍生物,并显示出适度良好的抗脂氧酶活性,使其成为抗炎应用的潜在候选药物(Aziz‐ur‐Rehman等,2016)。
已研究了与相关化合物N-[(6-甲氧基-4-氧代-1,4-二氢喹啉-3-基)甲基]-2,2-二甲基丙酰胺的晶体结构,揭示了N-H...O型的分子间氢键(Hirano et al., 2004)。
另一个相关化合物4,4'-二甲氧基二苯基氰胺被发现对蚊幼虫有轻微的毒性作用,表明其作为蚊幼虫防除剂的潜力(Robinson, 1954)。
新的3-(4-氯-2-羟基苯基)-2-(取代)噻唑烷-4-酮化合物显示出广谱的抗细菌和真菌活性,表明它们作为抗微生物剂的潜力(Pansare et al., 2014)。
进行了关于通过分光光度法在水溶液中测定3-氯-N-羟基-2,2-二甲基丙酰胺的研究,提供了一种可靠的检测和定量方法(Shu, 2011)。
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety measures when handling the compound.
未来方向
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or improved.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide”, you may need to consult specialized databases or scientific literature. If you have access to a library, a librarian may be able to help you find more resources. Alternatively, you could reach out to researchers who specialize in this area. They may be able to provide more specific information or guide you to relevant resources.
性质
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWOLCYDENKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404711 | |
| Record name | N-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | |
CAS RN |
113137-29-4 | |
| Record name | N-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLORO-2,2-DIMETHYL-2'-METHOXYPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

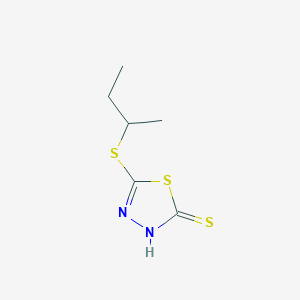
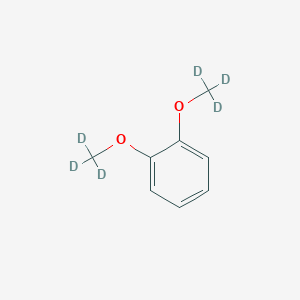
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)
